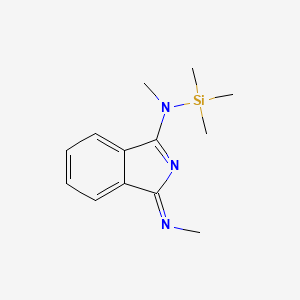
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is a synthetic organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a trimethylsilyl group, a methylimino group, and a methyl group attached to the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving ortho-substituted benzylamines or benzyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Methylimino Group: The methylimino group can be introduced through a reaction with methylamine or a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoindoles, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the interactions of isoindole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of pharmaceuticals targeting specific pathways or receptors. Isoindole derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
N-Methylisoindole: Lacks the trimethylsilyl and methylimino groups.
N-Trimethylsilylisoindole: Lacks the methylimino group.
N-Methyl-1H-isoindol-3-amine: Lacks the trimethylsilyl group.
Uniqueness
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is unique due to the presence of both the trimethylsilyl and methylimino groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
89901-60-0 |
|---|---|
分子式 |
C13H19N3Si |
分子量 |
245.39 g/mol |
IUPAC 名称 |
N-methyl-3-methylimino-N-trimethylsilylisoindol-1-amine |
InChI |
InChI=1S/C13H19N3Si/c1-14-12-10-8-6-7-9-11(10)13(15-12)16(2)17(3,4)5/h6-9H,1-5H3 |
InChI 键 |
ZMEHKVNDZCTJMU-UHFFFAOYSA-N |
规范 SMILES |
CN=C1C2=CC=CC=C2C(=N1)N(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


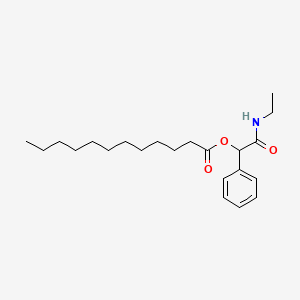
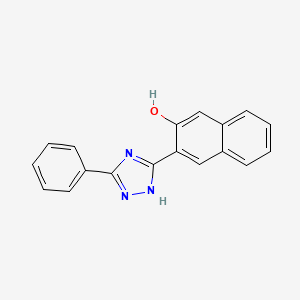

![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
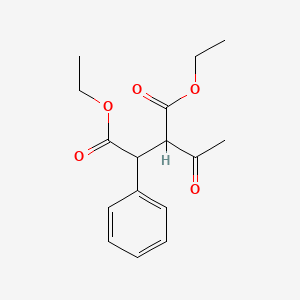
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

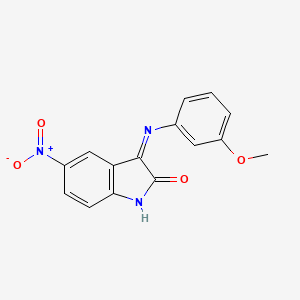

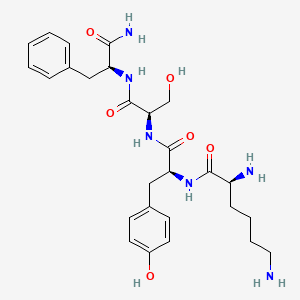
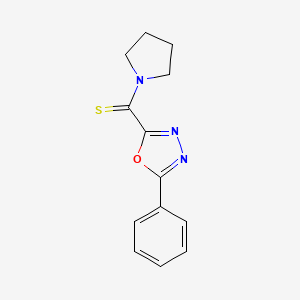
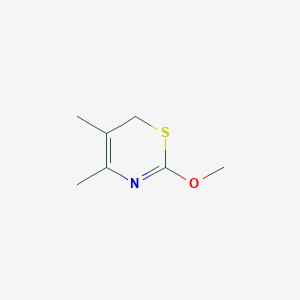
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
